molecular formula C14H27ClO2 B1585014 2-Chloroethyl laurate CAS No. 64919-15-9

2-Chloroethyl laurate

Cat. No.: B1585014
CAS No.: 64919-15-9
M. Wt: 262.81 g/mol
InChI Key: PPRUSMUBWUQYRY-UHFFFAOYSA-N
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Description

2-Chloroethyl laurate, also known as lauric acid 2-chloroethyl ester, is an organic compound with the molecular formula C14H27ClO2. It is a derivative of lauric acid, where the hydroxyl group is replaced by a 2-chloroethyl group. This compound is primarily used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl laurate can be synthesized through the esterification of lauric acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of lauric acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl laurate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form lauric acid and 2-chloroethanol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions with water are employed to facilitate the hydrolysis reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve oxidation.

Major Products Formed:

Scientific Research Applications

2-Chloroethyl laurate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloroethyl laurate involves its interaction with various molecular targets. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different products that can interact with biological molecules. The lauric acid moiety is known for its antimicrobial properties, which may contribute to the compound’s overall biological activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

    2-Chloroethyl stearate: Similar to 2-chloroethyl laurate but derived from stearic acid.

    2-Chloroethyl palmitate: Derived from palmitic acid, with similar chemical properties.

    2-Chloroethyl myristate: Derived from myristic acid, with comparable reactivity.

Uniqueness: this compound is unique due to its specific chain length and the presence of the lauric acid moiety, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

2-chloroethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUSMUBWUQYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215227
Record name Dodecanoic acid, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64919-15-9
Record name 2-Chloroethyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064919159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64919-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R15Z9J9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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